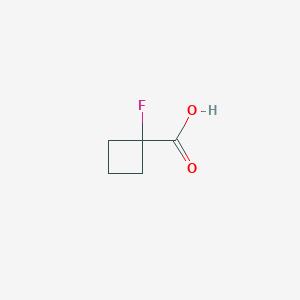

1-Fluorocyclobutanecarboxylic acid

説明

Significance of Fluorine in Organic and Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the efficacy of drug candidates. tandfonline.com The strong carbon-fluorine bond can increase metabolic stability, leading to a longer duration of action for a drug. acs.org Furthermore, fluorine can alter a molecule's acidity and basicity, which can in turn influence its binding affinity to target proteins and its ability to permeate cell membranes. tandfonline.comacs.org It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its importance in drug design. tandfonline.com

Key Effects of Fluorine in Molecules:

Increased metabolic stability

Enhanced binding affinity

Altered acidity/basicity (pKa)

Improved membrane permeation

Overview of Cyclobutane (B1203170) Derivatives in Chemical Research

Cyclobutane, a four-membered carbocycle, possesses a unique, puckered three-dimensional structure. nih.govru.nl This distinct geometry, coupled with its inherent ring strain, makes cyclobutane derivatives valuable building blocks in organic synthesis. researchgate.netresearchgate.net The strain energy of the cyclobutane ring, while significant, allows for a variety of chemical transformations, including ring-opening and ring-expansion reactions, which are instrumental in constructing more complex molecular architectures. researchgate.net

In the realm of medicinal chemistry, cyclobutane rings are increasingly incorporated into drug candidates to confer specific properties. nih.govru.nl They can act as rigid scaffolds to hold pharmacophoric groups in a desired orientation, fill hydrophobic pockets in target proteins, and improve metabolic stability. nih.gov The non-planar nature of the cyclobutane ring can also be used to reduce the planarity of a molecule, a strategy that can enhance solubility and other pharmacokinetic properties. ru.nl

Research Trajectories of 1-Fluorocyclobutanecarboxylic Acid and its Derivatives

The convergence of fluorine and cyclobutane chemistry has led to significant research into fluorinated cyclobutane derivatives, including this compound. The synthesis of such compounds has been a focus of academic and industrial research, with various methods being developed for their preparation. koreascience.kr

A notable area of investigation involves the synthesis and application of radiolabeled derivatives, particularly those containing the isotope fluorine-18 (B77423). For instance, [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) has been developed and evaluated as a promising agent for imaging brain tumors and other cancers using positron emission tomography (PET). snmjournals.orgsnmjournals.orggoogle.com This highlights the utility of fluorinated cyclobutane scaffolds in the development of diagnostic tools.

Recent synthetic efforts have focused on creating diverse libraries of chiral fluorinated cyclobutane derivatives. nih.govbohrium.com These studies aim to provide a platform of versatile building blocks for drug discovery and materials science. nih.gov The ability to synthesize specific stereoisomers of fluorinated cyclobutanes is crucial, as the spatial arrangement of the fluorine atom can significantly impact the biological activity of the molecule. researchgate.net

Furthermore, research has explored the use of fluorinated cyclobutanes as bioisosteres for other chemical groups. rsc.org For example, a cis-substituted fluorinated cyclobutane ring has been investigated as a replacement for a para-substituted benzene (B151609) ring, offering a higher fraction of sp³-hybridized carbon atoms while maintaining desirable physicochemical properties. rsc.org This strategy can lead to compounds with improved metabolic profiles and other advantageous characteristics in a medicinal chemistry context. rsc.org

Interactive Data Table

Below is an interactive table summarizing key information on the compounds discussed in this article.

Structure

3D Structure

特性

IUPAC Name |

1-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIHOFVDKWEICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202932-09-0 | |

| Record name | 1-fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Fluorocyclobutanecarboxylic Acid and Analogs

Established Synthetic Pathways

Traditional methods for synthesizing 1-fluorocyclobutanecarboxylic acid and its derivatives have relied on foundational organic reactions, including nucleophilic fluorination, cycloaddition, and deoxofluorination.

Nucleophilic fluorination is a key strategy for introducing a fluorine atom onto a pre-existing cyclobutane (B1203170) ring. This approach typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion source. A common precursor is a cyclobutane bearing a hydroxyl group at the C1 position, which is then converted into a better leaving group, such as a mesylate or tosylate.

Recent studies have highlighted the use of reagents like tetramethylammonium (B1211777) fluoride (TMAF) and morpholinosulfur trifluoride (Morph-DAST) for these transformations. researchgate.netbohrium.com For instance, the synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids has been achieved on a multigram scale using nucleophilic fluorination as the key step. researchgate.net In a representative procedure, a hydroxyl-substituted cyclobutane ester can be reacted with a fluorinating agent to yield the desired fluorinated product. The choice of fluorinating agent and reaction conditions is critical to achieving good yields and minimizing side reactions. Grygorenko and co-workers demonstrated the use of TMAF in refluxing t-BuOH to convert a mesylated 1,2-disubstituted cyclobutane into its fluorinated counterpart in 69% yield. researchgate.net

Table 1: Examples of Nucleophilic Fluorination on Cyclobutane Scaffolds

| Precursor Type | Fluorinating Agent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Hydroxycyclobutane ester (as mesylate) | Tetramethylammonium fluoride (TMAF) | Fluorocyclobutane (B14750743) ester | 69% | researchgate.net |

[2+2] Cycloaddition reactions provide a direct and powerful method for constructing the cyclobutane ring itself. organicreactions.org This strategy involves the reaction of two unsaturated components, typically two alkenes or an alkene and an alkyne, to form the four-membered ring. organicreactions.org For the synthesis of fluorinated cyclobutanes, this often involves a highly fluorinated alkene, such as tetrafluoroethylene (B6358150) (TFE).

A notable example is the thermal cycloaddition of TFE with diethyl itaconate. koreascience.kr This reaction, conducted at elevated temperatures, yields a 1-carboxy-2,2,3,3-tetrahalocyclobutaneethanoic acid derivative, which contains the core fluorinated cyclobutane structure functionalized with ester groups that can be further manipulated. koreascience.kr The regioselectivity of these reactions can be influenced by the electronic properties of the substituents on the alkene partners. For instance, in reactions with unsymmetrical fluoroalkenes like trifluorochloroethylene, the more electrophilic CF2 group tends to add to the more nucleophilic carbon of the alkene partner. koreascience.kr

The thermal dimerization of fluorinated alkenes like tetrafluoroethylene to form octafluorocyclobutane (B90634) is a foundational discovery in this area, highlighting the propensity of these molecules to form four-membered rings. organicreactions.org This principle is extended to create more complex, functionalized cyclobutanes by reacting fluoroalkenes with non-fluorinated unsaturated compounds. organicreactions.orgkoreascience.kr

Deoxofluorination is a process that converts a hydroxyl or carbonyl group into a fluorine atom or a difluoro-methylene group, respectively. This method is particularly useful for synthesizing this compound from a precursor like 1-hydroxycyclobutanecarboxylic acid or its esters. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs, like Deoxo-Fluor and Morph-DAST, are commonly employed for this purpose. bohrium.combeilstein-journals.org

The reaction involves the activation of the alcohol by the deoxofluorination reagent, followed by nucleophilic attack of fluoride. The synthesis of various 3-fluoroalkyl cyclobutane-derived carboxylic acids has utilized Morph-DAST-mediated nucleophilic fluorination of the corresponding hydroxy-substituted precursors as a key step. bohrium.com While deoxofluorination can also convert carboxylic acids directly into trifluoromethyl groups using reagents like sulfur tetrafluoride (SF4), the conversion of a tertiary alcohol on the cyclobutane ring to a C-F bond is a more direct route to the target compound. beilstein-journals.org

Advanced and Asymmetric Synthesis

Modern synthetic efforts have focused on developing more sophisticated methods that allow for precise control over the stereochemistry of the final product and employ novel reaction strategies like strain-release functionalization.

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge. For analogs of this compound, this involves controlling the relative (cis/trans) and absolute (R/S) configuration of the substituents.

Diastereoselective synthesis has been accomplished by performing nucleophilic fluorination on stereochemically pure precursors. For example, starting from pure cis- or trans-diastereomers of 3-hydroxycyclobutanecarboxylic acid derivatives, the corresponding cis- or trans-3-fluorocyclobutane products can be obtained. bohrium.combohrium.com Separation of diastereomers at an intermediate stage is a common strategy to access the pure final compounds. bohrium.combohrium.com

The asymmetric synthesis of specific enantiomers has also been reported, particularly in the context of developing PET imaging agents. For instance, the synthesis of (1S,2R)- and (1R,2S)-1-amino-2-[¹⁸F]fluorocyclobutyl-1-carboxylic acid (2-FACBC) was achieved starting from 1,2-bis(trimethylsiloxy)cyclobutene. snmjournals.org The radiosynthesis involved a cyclic sulfamidate precursor, demonstrating a method to introduce fluorine stereoselectively. snmjournals.org Such methods are crucial for preparing enantiopure compounds, as different stereoisomers can exhibit distinct biological activities. snmjournals.orgslideshare.net

Table 2: Stereoselective Synthesis Approaches

| Method | Precursor | Stereochemical Outcome | Key Feature | Reference |

|---|---|---|---|---|

| Diastereoselective Fluorination | Pure cis- or trans-hydroxycyclobutane esters | Pure cis- or trans-fluorocyclobutane products | Fluorination of separated diastereomeric precursors | bohrium.combohrium.com |

A powerful modern strategy for synthesizing highly functionalized cyclobutanes involves the ring-opening of strained bicyclic systems, most notably bicyclo[1.1.0]butanes (BCBs). researchgate.netresearchgate.net These molecules contain a highly strained central carbon-carbon bond that behaves somewhat like a π-bond and is susceptible to cleavage. researchgate.net This "strain-release" reactivity can be harnessed to add two functional groups across the central bond, thereby forming a 1,3-disubstituted cyclobutane in a single step. d-nb.infoacs.org

This approach offers a convergent route to densely substituted cyclobutanes that are often difficult to access through other means. d-nb.inforesearchgate.net The reaction can be initiated by various means, including photoredox catalysis, transition metals, or light, allowing for the introduction of a wide range of functional groups. researchgate.netrsc.org While the direct, one-step synthesis of this compound via this method has not been explicitly detailed in the provided context, the general strategy allows for the creation of cyclobutane esters. d-nb.info For example, a ruthenium-catalyzed process has been developed for the coupling of BCB esters with heteroarenes and alkyl halides to furnish 1,1,3-trisubstituted cyclobutanes. d-nb.info This demonstrates the potential to construct a cyclobutane ring already bearing the ester functionality, which could then be subjected to fluorination, or to incorporate a fluorine-containing group during the strain-release process itself.

Photocatalytic Cyclization Approaches to Fluoroalkylated Cyclobutanes

The synthesis of fluoroalkylated cyclobutanes, including precursors and analogs of this compound, has been advanced through the development of photocatalytic cyclization methods. These approaches offer mild reaction conditions and unique selectivities for constructing the strained cyclobutane ring.

A significant development is a photocatalytic 4-exo-trig cyclization cascade that provides access to fluoroalkylcyclobutanes with high regio- and diastereoselectivity. nih.gov This method utilizes thioalkynes or trifluoromethylalkenes as starting materials to construct cyclobutanes that feature adjacent quaternary and tertiary stereocenters. nih.gov The success of this unprecedented 4-exo-trig ring closure is attributed to a unique fluorine effect. nih.gov Theoretical studies using density functional theory reveal that hyperconjugative interactions (π→σ*C-F) facilitate a regio-reversed radical addition at the more sterically hindered carbon of the alkene, which is a critical step for the cyclization to proceed. nih.gov This strategy enables the direct and controlled assembly of medicinally valuable cyclobutanes containing quaternary carbons from readily available materials. nih.gov

Another visible light-induced method involves a [2+2]-photocycloaddition to construct trifluoromethylated cyclobutane derivatives. acs.org In a one-pot process, substrates like quinolinones, isoquinolinones, and coumarins react with 1-bromo-1-trifluoromethylethene, followed by a water-assisted hydrodebromination to yield the desired cyclobutane scaffolds. acs.org These photocatalytic strategies represent a significant step forward in fluoroalkylation chemistry, providing practical pathways to complex polyfluorinated compounds that are otherwise challenging to access. dntb.gov.ua

Multigram Scale Preparations and Scalability Considerations

The transition from laboratory-scale synthesis to multigram-scale production is a critical requirement for the practical application of fluorinated building blocks like this compound in medicinal chemistry and drug discovery. tandfonline.com An effective large-scale synthesis strategy must be robust and accommodate the need for larger quantities of materials. tandfonline.com

Multigram synthesis of 3-fluorinated cyclobutane building blocks has been successfully demonstrated, with 3-fluorocyclobutanecarboxylic acid serving as a key target compound and versatile intermediate. bohrium.com These syntheses often rely on nucleophilic fluorination followed by further functional group manipulations to produce a variety of derivatives. bohrium.com Similarly, diastereomerically pure cis- and trans-isomers of 2- and 3-fluorocyclobutanecarboxylic acids have also been prepared on a larger scale, which required separation of the diastereomers. bohrium.comresearchgate.net In one instance, a library of 6-fluoro-spiro[3.3]heptane-derived building blocks was produced on a scale up to 302 grams. researchgate.net

When scaling up synthetic processes, several factors must be considered. For reactions involving hydrogenation, such as the debenzylation of precursors to 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester, safety is paramount. google.com While a dry palladium catalyst might be used in small-scale reactions, a wet palladium catalyst (typically 45-55% water) is preferred for larger scales to mitigate the pyrophoric risk of dry palladium. google.com Furthermore, optimizing reaction conditions, such as adjusting the pH of the reaction medium to between 2.0 and 5.0, can lead to more efficient and complete reactions in a shorter time, which is a crucial factor for both cost-efficiency and safety on a larger scale. google.com

Table 1: Examples of Multigram Scale Synthesis of Fluorinated Cyclobutane Derivatives

| Product/Intermediate | Scale | Key Synthetic Step | Overall Yield | Reference |

| 3-Fluorocyclobutanecarboxylic Acid | Multigram | Nucleophilic fluorination | Not specified | bohrium.com |

| 6-Fluoro-spiro[3.3]heptane Building Blocks | Up to 302 g | Convergent synthetic strategy | Not specified | researchgate.net |

| Spirocyclic Amino Acids | Up to 22.5 g | Bucherer-Bergs hydantoin (B18101) synthesis | 31–52% | researchgate.net |

| 1-(N-(t-butoxycarbonyl) amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester | Large Scale | Hydrogenolysis with wet palladium catalyst | Not specified | google.com |

Purification and Purity Monitoring Methodologies for Synthetic Products

Ensuring the purity of synthetic products like this compound and its analogs is critical, particularly for their use in biological and medicinal applications. A combination of purification and analytical techniques is employed to isolate the target compound and verify its identity and purity.

For the radiolabeled analog, anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC), purification is commonly achieved through solid-phase extraction (SPE). newdrugapprovals.org This process typically involves a sequence of steps:

The crude reaction mixture is diluted with water and passed through a solid-phase cartridge, such as a tC18 cartridge, which traps the labeled intermediate. newdrugapprovals.org

The cartridge is washed with water to remove unreacted starting materials and water-soluble impurities. newdrugapprovals.org

The purified intermediate is then subjected to further reactions, such as deprotection, directly on the cartridge or after elution. newdrugapprovals.org

A final purification step often involves passing the crude product through a combination of cartridges, such as an HLB and an Alumina cartridge, to yield the final, purified compound. newdrugapprovals.org

The purity of the final product is rigorously monitored. For radiolabeled compounds, radio-thin-layer chromatography (radio-TLC) is a standard method. snmjournals.org A sample of the product is spotted on a TLC plate, which is then developed using a specific mobile phase, such as a mixture of acetonitrile, methanol, water, and acetic acid (20:5:5:1). newdrugapprovals.orgsnmjournals.org The distribution of radioactivity on the plate is analyzed to determine the radiochemical purity, which is typically expected to be greater than 95%. snmjournals.org For non-radioactive compounds and for separating stereoisomers, diastereomer separation techniques are employed to obtain the pure cis- and trans-isomers. bohrium.comresearchgate.net

Table 2: Purification and Purity Analysis of this compound Analogs

| Compound | Purification Method | Purity Monitoring | Typical Purity | Mobile Phase (for TLC) | Reference |

| anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid | Solid-Phase Extraction (tC18, HLB, Alumina cartridges) | Radio-TLC | >95.3% ± 6.1% | Acetonitrile/Methanol/Water/Acetic Acid (20:5:5:1) | newdrugapprovals.orgsnmjournals.org |

| cis- and trans-2- and 3-fluorocyclobutanecarboxylic acids | Diastereomer separation | Not specified | Diastereopure | Not applicable | bohrium.comresearchgate.net |

Iii. Structural Elucidation and Spectroscopic Analysis of 1 Fluorocyclobutanecarboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the molecular framework. emerypharma.com For fluorinated compounds like 1-fluorocyclobutanecarboxylic acid derivatives, a combination of proton, fluorine, and two-dimensional NMR techniques provides a comprehensive picture of their structure. scielo.org.mx

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. libretexts.org In derivatives of this compound, the chemical shifts of the cyclobutyl protons are influenced by the presence of the fluorine atom and the carboxylic acid group. Protons on carbons adjacent to the carbonyl group are typically deshielded and appear at chemical shifts around 2.0-3.0 ppm. libretexts.org The fluorine atom, being highly electronegative, also exerts a deshielding effect on nearby protons.

The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling between neighboring protons, reveal their connectivity. For instance, the coupling between geminal and vicinal protons in the cyclobutane (B1203170) ring provides valuable information about the ring's conformation. The integration of the signals corresponds to the relative number of protons of each type. libretexts.org

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (axial) | 2.80 | ddd | J = 14.0, 9.0, 2.0 |

| H-2 (equatorial) | 2.50 | ddd | J = 14.0, 8.0, 1.5 |

| H-3 (axial) | 2.20 | m | |

| H-3 (equatorial) | 2.40 | m | |

| H-4 (axial) | 2.60 | m | |

| H-4 (equatorial) | 2.90 | m | |

| COOH | 11.5 | s |

Note: This is a representative table; actual values may vary depending on the specific derivative and solvent.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus, which has a natural abundance of 100% and a spin of ½. magritek.com This makes it an invaluable tool for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom in this compound derivatives is highly sensitive to its electronic environment. bioline.org.br

The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) provides crucial information for assigning proton signals and confirming the position of the fluorine atom on the cyclobutane ring. The magnitude of these coupling constants can also offer insights into the dihedral angle between the coupled nuclei, aiding in conformational analysis.

Table 2: Typical ¹⁹F NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹⁹F | -180 to -200 | m |

Note: The chemical shift is referenced to a standard, typically CFCl₃. The multiplicity arises from coupling to neighboring protons.

For more complex derivatives or to resolve ambiguities in 1D spectra, a variety of 2D NMR experiments are utilized. creative-biostructure.com These techniques spread the NMR information across two frequency dimensions, revealing correlations between different nuclei. harvard.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, helping to trace out the connectivity of the proton network within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, such as ¹³C. scielo.org.mx This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. scielo.org.mx It is particularly useful for identifying quaternary carbons and for assembling molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule. scielo.org.mx

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scielo.org.mx In the analysis of this compound derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For carboxylic acid derivatives, a common fragmentation pathway is the loss of the carboxylic acid group or fragments thereof. youtube.com For instance, cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion (R-CO⁺). libretexts.org The presence of the fluorine atom can also influence the fragmentation pathways, leading to characteristic ions containing fluorine.

Table 3: Common Mass Spectral Fragments for a this compound Derivative

| m/z | Interpretation |

| M⁺ | Molecular Ion |

| M - 45 | Loss of COOH |

| M - 19 | Loss of F |

| 83 | C₅H₆F⁺ fragment |

| 69 | C₄H₄F⁺ fragment |

Note: This is a representative table; the observed fragments and their relative intensities will depend on the specific derivative and the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. utdallas.edu For this compound and its derivatives, the IR spectrum will show characteristic absorption bands for the carboxylic acid and the carbon-fluorine bond.

O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. youtube.com

C=O Stretch: A strong, sharp absorption band appears in the range of 1700-1725 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the carboxylic acid. pressbooks.pub

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ is indicative of the C-F stretching vibration. The exact position of this band can provide some information about the environment of the fluorine atom.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C-F | 1000-1400 | Strong |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. researchgate.net This is crucial for understanding the biological activity of chiral molecules. The solid-state conformation revealed by X-ray crystallography provides a detailed snapshot of the molecule's preferred spatial arrangement, which can be correlated with the conformational preferences observed in solution through NMR studies.

Iv. Influence of Fluorine Substitution on Molecular Properties and Reactivity in 1 Fluorocyclobutanecarboxylic Acid Research

Electronic Effects of Fluorine on Cyclobutane (B1203170) Ring Systems

The fluorine atom is the most electronegative element, and its incorporation into the cyclobutane ring system predominantly exerts a strong electron-withdrawing inductive effect (-I effect). This effect is a primary driver of the changes observed in the molecule's reactivity and properties. The trifluoromethyl group (-CF3), in particular, is known for its potent electron-withdrawing nature, which can significantly influence the characteristics of the parent molecule. cymitquimica.com

Impact on Acidity/Basicity of Carboxylic Acid Moieties

A direct and quantifiable consequence of fluorine's electronic influence is the modulation of the acidity of the carboxylic acid group. The electron-withdrawing nature of the fluorine substituent stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation. By pulling electron density away from the -COO⁻ group, the negative charge is dispersed and stabilized, which, according to the principles of acid-base chemistry, results in a stronger acid (a lower pKa value).

Studies on α-fluoroalkyl substituted cyclobutanecarboxylic acids have systematically demonstrated this trend. researchgate.netnuph.edu.uaresearchgate.net The acidity of these compounds increases in a predictable manner with the number of fluorine atoms attached. nuph.edu.uaresearchgate.net For instance, research has established that each fluorine atom can contribute to a significant drop in the pKa value. One study quantified this effect, noting a change in pKa (ΔpKa) of approximately 0.7 units per single fluorine atom for this class of carboxylic acids. nuph.edu.ua The strong electron-withdrawing properties of a trifluoromethyl group, for example, significantly increase the acidity of the carboxylic acid moiety. cymitquimica.com

This predictable relationship between fluorination and acidity allows for the fine-tuning of a molecule's ionization state at physiological pH, which is a critical parameter for drug design.

Table 1: Effect of α-Fluoroalkyl Substitution on the Acidity of Cyclobutanecarboxylic Acids

Note: The pKa values are approximated based on the reported ΔpKa of ~0.7 per fluorine atom. The exact experimental values may vary slightly.

Conformational Behavior and Stereochemical Considerations

The introduction of fluorine into the cyclobutane ring also has significant stereochemical and conformational implications. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The substitution pattern, including the presence of a fluorine atom, influences the degree of puckering and the preferred conformation. Fluorine can induce conformational changes through various stereoelectronic effects. core.ac.uk

The synthesis of specific stereoisomers of fluorinated cyclobutane derivatives is an active area of research, highlighting the importance of stereochemistry. researchgate.netresearchgate.net For example, methods have been developed for the diastereomer-pure synthesis of cis- and trans-isomeric 2- and 3-fluorocyclobutanecarboxylic acids. researchgate.net The spatial orientation of the fluorine atom relative to the carboxylic acid group can lead to distinct physical and chemical properties. researchgate.net In some cases, intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the fluorine atom (H∙∙∙F) or interactions between the fluorine and the carbonyl carbon (F∙∙∙C=O), can influence conformational preferences and even reactivity in subtle ways. nuph.edu.ua The unique three-dimensional structure imparted by the cyclobutane ring, combined with the stereoelectronic influence of fluorine, makes these compounds valuable as constrained scaffolds in drug design. cymitquimica.com

Implications for Metabolic Stability and Bioavailability

In medicinal chemistry, a key goal is to design molecules that not only have high potency but also possess favorable pharmacokinetic properties, including metabolic stability and oral bioavailability. Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, often expressed as its in vitro half-life (t1/2) or intrinsic clearance (CLint). if-pan.krakow.plbioivt.com High metabolic stability generally leads to a longer plasma half-life and improved bioavailability. bioivt.comyoutube.com

Fluorine substitution is a widely employed strategy to enhance metabolic stability. nuph.edu.ua Carbon-hydrogen (C-H) bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism. By replacing a hydrogen atom with a fluorine atom, this potential site of metabolism is blocked, as the carbon-fluorine (C-F) bond is significantly stronger and not readily cleaved by these enzymes. This "metabolic switching" can prevent unwanted metabolic changes and prolong the active life of a drug. core.ac.uk

V. Applications of 1 Fluorocyclobutanecarboxylic Acid in Medicinal Chemistry and Drug Discovery

Role as a Key Building Block in Pharmaceutical Synthesis

1-Fluorocyclobutanecarboxylic acid serves as a crucial starting material and structural motif in the synthesis of complex biologically active molecules. bohrium.comresearchgate.net Its rigid cyclobutane (B1203170) ring introduces a degree of conformational restriction that can be advantageous for optimizing ligand-receptor interactions, while the fluorine atom can influence properties such as metabolic stability, lipophilicity, and pKa. bohrium.com The presence of both a carboxylic acid and a fluorine on the same cyclobutane scaffold provides a versatile platform for further chemical modifications and the introduction of diverse functionalities. researchgate.netbohrium.combioorganica.com.ua

The unique three-dimensional structure of the fluorocyclobutane (B14750743) moiety makes it an attractive component in the design of novel therapeutic agents. While the most prominent application of this compound is in the synthesis of the PET imaging agent Fluciclovine, its utility extends to the broader field of drug discovery. bioorganica.com.ua Medicinal chemists utilize such fluorinated building blocks to create analogues of existing drugs or to develop new chemical entities with improved pharmacological profiles. bohrium.comresearchgate.net The synthesis of various derivatives, including esters, amides, and other functionalized cyclobutanes, allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties to enhance efficacy and reduce off-target effects. bohrium.comsnmjournals.org

For instance, research into fluorinated cyclobutane derivatives has shown their potential in developing compounds with a range of biological activities. The synthesis of various monofluorinated and difluorinated cyclobutane building blocks, including those derived from cyclobutanecarboxylic acids, has been a focus of medicinal chemistry research to explore their impact on the physicochemical properties of molecules. bohrium.comacs.org These building blocks are then incorporated into larger molecules to assess their biological effects.

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental tactic in drug design. nih.govnih.gov This approach is often employed to improve a compound's pharmacokinetic or pharmacodynamic properties. Fluorinated cyclobutane moieties, derived from precursors like this compound, are increasingly being recognized as effective bioisosteres for other chemical groups. nih.gov

The cyclobutane ring itself can serve as a conformationally restricted analogue of more flexible alkyl chains or as a non-aromatic bioisostere for phenyl rings. The addition of a fluorine atom further refines its properties, making it a suitable replacement for other substituents. For example, fluorinated cyclobutane groups have been investigated as bioisosteres for the ubiquitous tert-butyl group, offering similar steric bulk but with altered metabolic stability and electronic characteristics. nih.gov This strategy can lead to compounds with enhanced potency, selectivity, and improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Radiopharmaceutical Development: ¹⁸F-Labeled Derivatives for Positron Emission Tomography (PET) Imaging

One of the most significant applications of this compound is in the field of nuclear medicine, specifically in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The ability to incorporate the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into this molecule has led to a breakthrough in the imaging of certain cancers.

The synthetic amino acid analogue, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, commercially known as Fluciclovine (Axumin®), is a key PET tracer synthesized from a derivative of this compound. snmjournals.org The synthesis involves a multi-step process that includes the preparation of a suitable precursor molecule that can undergo nucleophilic fluorination with [¹⁸F]fluoride. snmjournals.org Automated synthesis modules have been developed to facilitate the efficient and reliable production of [¹⁸F]Fluciclovine for clinical use. snmjournals.org The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for centralized production and distribution to imaging centers.

The chemical structure of Fluciclovine is that of a synthetic L-leucine analog. snmjournals.org This structural mimicry is central to its mechanism of action as a cancer imaging agent.

The efficacy of [¹⁸F]Fluciclovine as a PET imaging agent is rooted in the altered metabolism of cancer cells. Proliferating tumor cells exhibit an increased demand for amino acids to support rapid growth and protein synthesis. This heightened demand is met by the upregulation of amino acid transporters on the cell surface. snmjournals.org [¹⁸F]Fluciclovine is designed to be recognized and transported into cancer cells by these overexpressed transporters. snmjournals.org

Once inside the cell, unlike natural amino acids, [¹⁸F]Fluciclovine is not significantly metabolized or incorporated into proteins. snmjournals.org This metabolic trapping leads to the accumulation of the radiotracer within the tumor cells, creating a high-contrast image against the surrounding healthy tissue during a PET scan. snmjournals.org

Extensive research has identified the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent amino acid transporter, as a primary mediator of [¹⁸F]Fluciclovine uptake in various cancer types, particularly prostate cancer. snmjournals.org Studies have shown a strong correlation between the expression of ASCT2 and the accumulation of [¹⁸F]Fluciclovine in cancer cells. snmjournals.org In vitro experiments using cancer cell lines have demonstrated that the uptake of a radiolabeled form of Fluciclovine is significantly inhibited by substrates of ASCT2, such as L-serine and L-glutamine, confirming the transporter's involvement. snmjournals.org

The table below summarizes key findings from studies investigating the role of ASCT2 in the uptake of Fluciclovine.

| Finding | Experimental Approach | Conclusion | References |

| Major role of Na+-dependent transporters | Competitive inhibition assays in DU145 prostate cancer cells | Na+-dependent transporters, particularly ASCT2, are the main contributors to Fluciclovine uptake. | snmjournals.org |

| ASCT2 knockdown reduces uptake | RNA interference (siRNA) in DU145 cells | Silencing the gene for ASCT2 led to a significant decrease in Fluciclovine accumulation. | snmjournals.org |

| Correlation with ASCT2 expression | Western blotting and uptake studies in androgen-dependent and castration-resistant prostate cancer cell lines | A positive correlation was observed between the level of ASCT2 protein expression and the uptake of Fluciclovine. | snmjournals.org |

While ASCT2 is considered a major player, other amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1) and the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2), have also been implicated in the transport of [¹⁸F]Fluciclovine, albeit to a lesser extent in some cancer types. snmjournals.org The relative contribution of these transporters can vary depending on the specific cancer and the tumor microenvironment. snmjournals.org

Vii. Theoretical and Computational Studies of 1 Fluorocyclobutanecarboxylic Acid

Density Functional Theory (DFT) Calculations and Mechanistic Insights

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is one of the most versatile and widely applied methods in computational chemistry, balancing computational cost with accuracy. wikipedia.orguci.edu The theory's core principle is that the properties of a multi-electron system can be determined using functionals of the spatially dependent electron density. wikipedia.org

In the context of 1-fluorocyclobutanecarboxylic acid, DFT calculations are instrumental in several ways:

Structural Optimization: DFT can determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the system. This provides precise data on bond lengths, bond angles, and dihedral angles.

Electronic Properties: The method allows for the calculation of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's reactivity, polarity, and spectroscopic properties.

Mechanistic Studies: DFT is used to map out potential energy surfaces for chemical reactions. This helps in identifying transition states, calculating activation energy barriers, and elucidating reaction mechanisms at a molecular level. uci.edu

While specific, in-depth DFT research publications focusing solely on this compound are not widely available in public literature, the application of this methodology follows established principles. For instance, DFT calculations could be used to compare the acidity (pKa) of this compound with its non-fluorinated analog, cyclobutanecarboxylic acid, by calculating the energetics of deprotonation. The electron-withdrawing effect of the fluorine atom is expected to stabilize the carboxylate anion, thereby increasing the acidity of the parent acid, a hypothesis that DFT can quantitatively assess.

| Computational Method | Predicted Property | Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Optimized Molecular Geometry | Provides precise bond lengths and angles, revealing the effect of the fluorine substituent on the cyclobutane (B1203170) ring puckering and carboxyl group orientation. |

| DFT with Solvation Model (e.g., PCM) | Aqueous Phase Acidity (pKa) | Quantifies the increase in acidity due to the inductive effect of the fluorine atom, explaining its chemical behavior in solution. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges and Orbital Interactions | Reveals the charge distribution, confirming the electronegativity of fluorine and oxygen atoms and identifying key orbital interactions that govern stability and reactivity. |

| Transition State Theory with DFT | Reaction Energy Barriers | Elucidates mechanisms for reactions such as esterification or amide bond formation by calculating the activation energies, guiding synthetic strategy. |

Molecular Modeling and Targeted Molecular Design

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate molecular structures and interactions. For this compound and related compounds, these approaches are pivotal for targeted molecular design, particularly in the fields of medicinal and materials chemistry. researchgate.net The goal is to rationally design new molecules with optimized properties for a specific application.

To address this, researchers have compiled unique datasets of fluorinated cyclobutane derivatives, including isomers of fluorocyclobutanecarboxylic acid, and their non-fluorinated counterparts, with experimentally measured LogP and pKa values. researchgate.net These datasets have been used to train and validate machine learning models, which are now capable of more accurately predicting these crucial properties for novel, yet-to-be-synthesized compounds within this chemical class. researchgate.net

The impact of fluorination on these properties is significant. Studies have shown that the introduction of a fluorine atom generally leads to a reduction in LogP values (i.e., lower lipophilicity) compared to the parent non-fluorinated compounds. researchgate.net

| Compound | Property | Reported Value/Effect | Reference |

|---|---|---|---|

| Fluorinated Cyclobutane Derivatives | LogP (Lipophilicity) | Fluorination resulted in reduced LogP values (ΔLogP = 0.22–0.52 units) compared to non-fluorinated analogs. | researchgate.net |

| Fluorinated Carboxylic Acids | pKa (Acidity) | Fluorine substitution significantly impacts acidity, an effect that can be precisely modeled. | researchgate.net |

This research has culminated in the development of open-source tools, including GitHub repositories and KNIME nodes, that allow the wider scientific community to perform targeted molecular design of fluorinated cyclobutane compounds. researchgate.netresearchgate.net By inputting a proposed structure, researchers can obtain reliable predictions of its physicochemical profile, accelerating the design-build-test-learn cycle in drug discovery and materials science. This approach leverages the foundational structure of this compound as a versatile building block for creating new chemical entities with tailored properties. researchgate.net

Viii. Future Directions and Research Challenges

Development of Novel Synthetic Methodologies

The synthesis of fluorinated compounds, especially those with sp³-rich, saturated ring systems like 1-fluorocyclobutanecarboxylic acid, presents unique challenges. tandfonline.com The advancement of more efficient, scalable, and stereoselective synthetic routes is a critical area of ongoing research.

Current and Emerging Strategies:

Fluorodecarboxylation: This method has been utilized for preparing 2-fluorocyclobutanecarboxylic acid. It is a promising strategy due to the wide availability of functionalized carboxylic acids. A significant drawback, however, can be low stereoselectivity, often resulting in a mixture of diastereomers that require subsequent separation. tandfonline.com

C-H Fluorination: Direct radical or transition metal-catalyzed C-H fluorination is a modern strategy for introducing fluorine. While powerful, these methods are more commonly applied to (hetero)aromatic systems and can face challenges with regioselectivity in aliphatic rings. tandfonline.com

Electrophilic and Radical Additions: The addition of fluorine-containing groups across carbon-carbon double or triple bonds is a classic and evolving approach. Newer radical and transition metal-catalyzed versions, such as double bond fluoro-borylation, are particularly promising for sp³-rich cyclic systems due to their potential for high stereoselectivity. tandfonline.com

A key challenge is developing methodologies that are not only chemically elegant but also practical for medicinal chemistry. An ideal synthetic approach must be compatible with common functional groups, scalable to produce multigram quantities for preclinical and clinical studies, and applicable to the specific chemotypes relevant to early drug discovery. tandfonline.comgoogle.com

| Synthetic Strategy | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Fluorodecarboxylation | Replacement of a carboxylic acid group with a fluorine atom. | Applicable to sp³-rich systems; readily available starting materials (carboxylic acids). | Can result in low stereoselectivity, requiring separation of isomers. | tandfonline.com |

| Direct C-H Fluorination | Catalytic replacement of a hydrogen atom with a fluorine atom. | Atom-economical and direct. | Regioselectivity issues, often requires directing groups, less developed for saturated rings. | tandfonline.com |

| Electrophilic/Radical Addition to Alkenes | Addition of fluorine-containing groups across a C=C double bond. | Potential for high stereoselectivity; compatible with cyclic systems. | Requires a suitable unsaturated precursor. | tandfonline.com |

Exploration of New Biological Targets and Therapeutic Applications

The primary application of this compound derivatives to date is as the PET imaging agent ¹⁸F-fluciclovine. Its mechanism relies on its recognition and transport by specific amino acid transporters that are upregulated in cancer cells. nih.gov

Amino Acid Transporters as Targets: The uptake of ¹⁸F-fluciclovine is primarily mediated by sodium-dependent alanine-serine-cysteine transporter 2 (ASCT2) and, to a lesser extent, the sodium-independent L-type amino acid transporter 1 (LAT1). nih.govthno.orgpsu.edu Research has shown that androgen stimulation in androgen receptor-positive prostate cancer cells can increase the expression of ASCT2, leading to enhanced uptake of the tracer. kanazawa-u.ac.jpnih.gov This link between hormone status and transporter expression opens avenues for investigating its diagnostic efficacy in different hormonal states of cancer.

Expanding Therapeutic Horizons: While currently a diagnostic agent, the targeting mechanism of this compound derivatives suggests potential for therapeutic applications. Future research could explore:

New Cancer Types: The utility of ¹⁸F-fluciclovine has been demonstrated in prostate cancer, gliomas, and breast cancer bone metastases. thno.orgsnmjournals.orgnih.gov Investigating its uptake in other malignancies known to overexpress ASCT2 or LAT1 is a logical next step.

Targeted Drug Delivery: The this compound scaffold could be used as a homing moiety to deliver cytotoxic agents or other therapeutic payloads specifically to cancer cells overexpressing the target transporters.

Probing Novel Biological Pathways: Activity-based probes derived from this scaffold could help in discovering new biological pathways and drug targets by visualizing enzyme activity directly in living systems. nih.gov The exploration of derivatives against novel targets, such as the cytochrome bd oxidases found only in prokaryotes, could open doors to entirely new therapeutic areas like antibacterials. chemrxiv.org

| Research Area | Objective | Key Findings/Rationale | Reference |

|---|---|---|---|

| New Cancer Indications | Evaluate ¹⁸F-fluciclovine PET in cancers beyond prostate and brain tumors. | Uptake is linked to ASCT2 and LAT1 transporters, which are overexpressed in various neoplasms. nih.govthno.org | nih.govthno.orgnih.gov |

| Androgen Influence | Understand the effect of androgens on tracer uptake. | Androgens can induce expression of ASCT2 in prostate cancer cells, increasing tracer accumulation. kanazawa-u.ac.jpnih.gov | kanazawa-u.ac.jpnih.gov |

| Therapeutic Conjugates | Develop drug conjugates using the cyclobutane (B1203170) scaffold for targeted therapy. | The scaffold's affinity for amino acid transporters could enable specific delivery of cytotoxic drugs to tumors. | nih.gov |

| Novel Target Discovery | Use derivatives as probes to identify new biological targets. | Modifying the scaffold could lead to inhibitors for other pathways or enzymes, potentially in different disease areas like infectious diseases. chemrxiv.org | nih.govchemrxiv.org |

Advanced Imaging Modalities and Multimodal Approaches

The diagnostic performance of ¹⁸F-fluciclovine PET/CT is well-documented, particularly for detecting recurrent prostate cancer. snmjournals.orgamegroups.org However, the future lies in integrating this functional imaging data with other advanced modalities to create a more comprehensive diagnostic picture.

Comparative and Synergistic Imaging:

PET/MRI: Combining PET with multiparametric Magnetic Resonance Imaging (mpMRI) is a powerful multimodal approach. mdpi.comsci-hub.se While PET provides data on metabolic activity, mpMRI offers superior soft-tissue contrast and anatomical detail. Studies have shown that ¹⁸F-fluciclovine PET can have a higher detection rate for biochemical recurrence of prostate cancer compared to mpMRI alone. amegroups.org A combined PET/MRI scan could potentially offer the highest diagnostic accuracy for localization of recurrent disease.

Comparison with Other PET Tracers: The diagnostic landscape for prostate cancer includes other PET tracers, notably those targeting the prostate-specific membrane antigen (PSMA). mdpi.com Research is ongoing to define the optimal clinical scenarios for using ¹⁸F-fluciclovine versus PSMA-targeted agents. For instance, ¹⁸F-fluciclovine has shown a greater detection rate for bone lesions in some contexts compared to ¹¹C-choline. semanticscholar.org

Multimodal Theranostics: The concept of theranostics, which combines diagnosis and therapy, is a major future direction. ntno.org One could envision nanoparticles coated with a derivative of this compound for targeting, carrying both an imaging agent (for MRI or optical imaging) and a therapeutic drug. This would allow for simultaneous visualization of the tumor, confirmation of target engagement, and localized treatment. ntno.org

The goal of these multimodal approaches is to improve diagnostic precision, aid in therapy planning, and monitor treatment response more effectively than any single modality could alone. mdpi.comdiva-portal.org

| Imaging Approach | Description | Potential Advantage | Reference |

|---|---|---|---|

| ¹⁸F-fluciclovine PET/CT | Combines functional amino acid transport imaging with anatomical CT scans. | Superior sensitivity and specificity over CT alone for detecting recurrent prostate cancer. amegroups.org | snmjournals.orgamegroups.orgoup.com |

| ¹⁸F-fluciclovine PET/MRI | Integrates metabolic data from PET with high-resolution soft tissue detail from mpMRI. | May improve localization of disease, especially in the prostate bed and for perineural spread. amegroups.orgsci-hub.se | amegroups.orgmdpi.comsci-hub.se |

| Comparative PET Imaging | Head-to-head comparisons of ¹⁸F-fluciclovine with other tracers like PSMA-ligands or ¹¹C-choline. | Defines specific clinical situations where one tracer may be superior to another. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Multimodal Theranostics | Systems that combine a targeting moiety (like a cyclobutane derivative) with both imaging and therapeutic agents. | Enables simultaneous diagnosis, targeted drug delivery, and treatment monitoring. ntno.org | ntno.org |

Deeper Understanding of Structure-Activity Relationships

A deeper understanding of the structure-activity relationships (SAR) for this compound derivatives is fundamental to all the future directions mentioned above. SAR studies investigate how modifying a molecule's chemical structure alters its biological activity. nih.gov For this compound class, key questions remain.

Key Areas for SAR Investigation:

Transporter Affinity and Selectivity: How do changes to the cyclobutane ring, the position and stereochemistry of the fluorine atom, and modifications to the carboxylic acid group affect the molecule's binding affinity and selectivity for ASCT2 versus LAT1 and other transporters? Answering this could lead to second-generation tracers with higher tumor-to-background ratios or selectivity for specific cancer types.

Physicochemical Properties: The introduction of fluorine is known to impact properties like lipophilicity (LogP) and acidity (pKa). researchgate.net A systematic study of how different fluorination patterns on the cyclobutane scaffold affect these properties is needed to optimize pharmacokinetics, such as cell membrane permeability and excretion pathways.

Metabolic Stability: ¹⁸F-fluciclovine is known for its high in vivo stability and slow metabolism, which are favorable characteristics for an imaging agent. psu.edukanazawa-u.ac.jp SAR studies can help ensure that new, modified derivatives retain this stability.

By systematically synthesizing and evaluating analogues, researchers can build predictive models that link specific structural features to biological function. uc.ptchemrxiv.org This knowledge is crucial for rationally designing new molecules with improved properties, whether for more sensitive imaging, targeted therapy, or novel biological applications. mdpi.com

| Structural Feature | Parameter to Investigate | Potential Impact | Reference |

|---|---|---|---|

| Fluorine Position/Stereochemistry | Binding affinity for amino acid transporters (ASCT2, LAT1). | Could enhance tumor-specific uptake and image contrast. | psu.edunih.gov |

| Cyclobutane Ring Substitutions | Lipophilicity (LogP) and metabolic stability. | Could optimize in vivo distribution and clearance profile. | researchgate.net |

| Carboxylic Acid Group Modification | Acidity (pKa) and ability to be conjugated to other molecules. | Could improve cell penetration or allow for creation of theranostic agents. | uc.pt |

| Overall Scaffold | Interaction with novel protein targets. | Could lead to the discovery of new biological activities and therapeutic indications. | chemrxiv.orgmdpi.com |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。